N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide
Description
N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core substituted with a cyclopropylcarbonylamino group at the 3-position and a methyl group at the 4-position of the phenyl ring. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of ~350–380 g/mol, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation .
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-5-3-4-6-16(12)19(23)20-15-10-7-13(2)17(11-15)21-18(22)14-8-9-14/h3-7,10-11,14H,8-9H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJPXMSLWPCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with cyclopropylcarbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of reaction control, yield, and scalability. These systems allow for precise control over reaction parameters, leading to higher yields and more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several benzamide derivatives, differing primarily in substituent groups. Key analogues include:
Table 1: Structural and Physicochemical Comparison
Crystallographic and Stability Data
Key Research Findings and Gaps
The target compound’s cyclopropylcarbonylamino group offers a balance between lipophilicity and metabolic stability compared to bulkier substituents (e.g., quinazolinyl) .
Structural modifications in analogues highlight trade-offs: increased potency often correlates with reduced solubility or higher toxicity .
Critical gaps include in vivo efficacy studies for the target compound and detailed crystallographic analyses to guide formulation development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
